Nitroxide, 4-(oxyamino)benzoyl (9CI)
Description
Nitroxide, 4-(oxyamino)benzoyl (9CI) is a nitroxide radical derivative featuring a benzoyl group substituted with an oxyamino (-O-NH₂) moiety at the para position. Nitroxides are stable free radicals widely studied for applications in polymer chemistry, spin labeling, and medicinal chemistry. The 9CI designation refers to its classification in the Ninth Collective Index of Chemical Abstracts, though detailed public data on this specific compound remains sparse . Its structure is inferred to combine a benzoyl backbone with a nitroxide radical (>N-O•) and an oxyamino functional group, which may influence reactivity and stability compared to simpler nitroxides.
Properties
CAS No. |
186981-42-0 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.136 |
IUPAC Name |
N-$l^{1} |
InChI |
InChI=1S/C7H6N2O3/c10-7(9-12)5-1-3-6(8-11)4-2-5/h1-4,8H,(H,9,10) |
InChI Key |
JDCKQEMEFJZJNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N[O])N[O] |
Synonyms |
Nitroxide, 4-(oxyamino)benzoyl (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Nitroxides
The substituents on nitroxide radicals significantly alter their physicochemical properties and applications. Below is a comparison with structurally analogous compounds:
Table 1: Key Properties of Nitroxide Derivatives
Key Observations :
Agricultural and Industrial Comparators
Table 2: Agricultural Benzoyl Derivatives
Comparison :
- Reactivity: The oxyamino group in the target compound is less electron-withdrawing than sulfonamido/sulfamoyl groups, which could reduce herbicidal activity but improve stability in biological systems .
- Synthetic Complexity : Cyprosulphamide and isoxaben require multi-step sulfonation, whereas nitroxide derivatives may prioritize radical stability over functional group diversity .
Research Findings and Limitations
- Spectral Data: highlights the use of spectral data (e.g., IR, NMR) for characterizing benzoyl derivatives, suggesting similar analytical methods apply to 4-(oxyamino)benzoyl nitroxide .
- Thermal Stability : Heptamethylene nitroxide () exhibits stability via recrystallization, implying that the target compound’s benzoyl group may enhance thermal resistance compared to aliphatic nitroxides .
- Gaps in Data: Direct applications, toxicity, and kinetic data for 4-(oxyamino)benzoyl nitroxide are absent in the provided evidence, necessitating extrapolation from structural analogs.
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